Dene]-4-methylidene-cyclohexan-1-OL
Description
Properties
IUPAC Name |
(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12-,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-CBVBCNMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C\3/C[C@H](CCC3=C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dene]-4-methylidene-cyclohexan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Formation of Methylidene Group: The methylidene group is introduced through a reaction with a suitable reagent, such as methylene iodide, under basic conditions.
Hydroxyl Group Introduction: The hydroxyl group is introduced via a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Dene]-4-methylidene-cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The methylidene group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dene]-4-methylidene-cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dene]-4-methylidene-cyclohexan-1-OL exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methylidene group can participate in various chemical reactions, altering the compound’s properties and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following cyclohexanol derivatives and related cyclic compounds provide comparative insights:
| Compound Name | Key Features | Relevance to Target Compound | Reference ID |
|---|---|---|---|
| 5,5-Dimethyl-cyclohex-3-en-1-ol | Cyclohexenol with geminal dimethyl groups at C5 | Highlights steric effects on ring conformation and hydroxyl reactivity [1]. | |
| 4-(Dibenzylamino)cyclohexan-1-ol | Cyclohexanol with amino substituents at C4 | Demonstrates synthetic routes for functionalizing cyclohexanol derivatives [2]. | |
| 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one | Conjugated methylidene and nitro groups on a dienone system | Illustrates electronic effects of methylidene groups in conjugation with aromatic systems [6]. |
Physicochemical and Reactivity Comparisons
Hydroxyl Group Reactivity: Target Compound: The hydroxyl group at C1 may exhibit acidity comparable to cyclohexanol (pKa ~16), but the methylidene group at C4 could reduce acidity via electron-withdrawing conjugation effects. Analogues: In 4-(dibenzylamino)cyclohexan-1-ol (ID 272), the amino group at C4 stabilizes the hydroxyl proton through intramolecular hydrogen bonding, reducing acidity .
Methylidene Group Behavior: Target Compound: The methylidene group may participate in Diels-Alder reactions or electrophilic additions, similar to 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (ID crystallographic data). However, steric hindrance from the cyclohexane ring could limit reactivity . Analogues: In bicyclic systems like 5,8-dimethylenebicyclo[2.2.2]oct-2-ene (ID 249), methylidene groups enhance ring strain and reactivity toward cycloadditions .
Thermal Stability: Cyclohexanol derivatives with substituents like methylidene (e.g., 5,5-dimethyl-cyclohex-3-en-1-ol, ID 247) exhibit lower thermal stability due to increased ring strain and susceptibility to dehydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
